molecular formula C21H21N3O3S2 B2595188 2-(benzylthio)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide CAS No. 921544-84-5

2-(benzylthio)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide

Cat. No.: B2595188
CAS No.: 921544-84-5
M. Wt: 427.54
InChI Key: KQBRAWMAFYEPGN-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H21N3O3S2 and its molecular weight is 427.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

A study focused on the synthesis and antimicrobial activity of novel sulfonamide derivatives, including compounds with structural similarities to the one . These compounds displayed good antimicrobial activity, with specific derivatives showing high activity against various strains. The study also included quantum calculations to support the synthesis of these new compounds, providing insights into their potential as antimicrobial agents (Fahim & Ismael, 2019).

Antimalarial and COVID-19 Applications

Another research investigated the antimalarial activity of sulfonamide derivatives and explored their potential application as COVID-19 drugs through computational calculations and molecular docking studies. These compounds exhibited notable antimalarial activity and were characterized for their ADMET properties, highlighting their therapeutic potential (Fahim & Ismael, 2021).

Metabolic Stability Improvement

Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors investigated various heterocyclic analogues to improve metabolic stability. One study identified compounds with similar in vitro potency and in vivo efficacy, with reduced metabolic deacetylation compared to previous inhibitors, demonstrating the importance of structural modifications for enhanced drug profiles (Stec et al., 2011).

ACAT-1 Inhibition for Disease Treatment

The discovery of an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1) showcased a compound with significant selectivity and oral absorption. This study highlighted the compound's potential for treating diseases involving ACAT-1 overexpression, indicating the importance of molecular design in developing effective therapeutic agents (Shibuya et al., 2018).

Novel Heterocyclic Compounds with Antimicrobial Properties

Further research aimed at synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety for antimicrobial use. The synthesis process and evaluation of these compounds' antibacterial and antifungal activities were detailed, showcasing their promise as antimicrobial agents (Darwish et al., 2014).

Properties

IUPAC Name

2-benzylsulfanyl-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c1-2-29(26,27)21-13-12-19(23-24-21)17-8-10-18(11-9-17)22-20(25)15-28-14-16-6-4-3-5-7-16/h3-13H,2,14-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBRAWMAFYEPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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